N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a thiazole ring substituted at the 2-position with a 2H-1,3-benzodioxole-5-carboxamide group and at the 4-position with a [(4-methoxyphenyl)methyl]carbamoylmethyl moiety. Its synthesis likely involves coupling reactions between a thiazole-2-amine intermediate and activated carboxylic acid derivatives, as seen in analogous compounds. For instance, cyclopropanecarboxylic acid derivatives coupled with aminothiazoles using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are common in related syntheses . The benzodioxole and methoxyphenyl groups enhance lipophilicity and H-bonding capacity, critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-13(3-6-16)10-22-19(25)9-15-11-30-21(23-15)24-20(26)14-4-7-17-18(8-14)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMJTFJUIMCDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable precursor, such as a halogenated benzo[d][1,3]dioxole derivative.
Coupling with the Carboxamide Group: The final step involves coupling the synthesized thiazole derivative with a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its sulfur-containing thiazole ring and methoxy groups.
Oxidation of the thiazole ring produces sulfoxides or sulfones, depending on reaction duration and oxidant concentration. The methoxy group on the phenyl ring is oxidized to a hydroxyl group under strong acidic conditions, forming derivatives with enhanced polarity .
Reduction Reactions
Reductive modifications target carbonyl groups and aromatic systems.
Reduction of the carboxamide group with LiAlH₄ yields primary amines, while catalytic hydrogenation of the benzodioxole ring produces saturated analogs with altered conformational flexibility.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the thiazole and benzodioxole rings.
Halogenation at the thiazole C-5 position introduces bromine, enhancing electrophilicity for downstream coupling reactions . Demethylation of the methoxy group using BBr₃ generates phenolic compounds with increased hydrogen-bonding capacity.
Hydrolysis Reactions
The carboxamide and ester-like benzodioxole groups undergo hydrolysis under controlled conditions.
Acidic hydrolysis cleaves the carboxamide bond, yielding a carboxylic acid and a secondary amine. Basic conditions hydrolyze the benzodioxole ring to catechol, altering the compound’s electronic properties .
Amide Bond Functionalization
The carboxamide group participates in coupling and crosslinking reactions.
Coupling reactions with ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) enable bioconjugation, facilitating drug delivery applications. Schotten-Baumann conditions introduce acyl groups, modulating solubility and bioactivity .
Key Mechanistic Insights
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Thiazole Reactivity : The electron-deficient thiazole ring favors electrophilic substitution at C-5 due to resonance stabilization of intermediates .
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Benzodioxole Stability : Hydrolytic cleavage of the benzodioxole ring occurs via nucleophilic attack at the methylenedioxy group, forming catechol under basic conditions.
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Amide Bond Lability : Protonation of the amide nitrogen under acidic conditions weakens the C–N bond, enabling hydrolysis to carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets involved in various diseases.
Anticancer Activity
Research indicates that compounds similar to N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, some derivatives have shown promise as inhibitors of the Raf kinase pathway, which is crucial in cancer progression .
Antimicrobial Properties
Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The incorporation of the thiazole moiety in this compound enhances its interaction with microbial targets, suggesting potential applications as an antimicrobial agent .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes that play roles in disease mechanisms.
Inhibition of Kinases
The compound's structural features allow it to bind effectively to kinase domains, inhibiting their activity. This inhibition can be beneficial in treating conditions characterized by abnormal kinase activity, such as cancer and inflammatory diseases .
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals.
Structure-Activity Relationship Studies
Researchers are conducting structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound. By modifying various functional groups on the compound, scientists aim to enhance its therapeutic potential while minimizing side effects .
Formulation Development
Efforts are underway to develop formulations that improve the bioavailability and stability of this compound when administered orally or intravenously. These formulations may include nanoparticles or liposomal carriers designed to enhance drug delivery to target tissues .
Clinical Trials
Several derivatives of this compound are currently undergoing clinical trials to evaluate their safety and efficacy in treating specific cancers and infectious diseases. Preliminary results indicate promising outcomes regarding tumor shrinkage and reduced infection rates.
Comparative Studies
Comparative studies with existing drugs have shown that this compound exhibits superior activity against resistant strains of pathogens compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Structural and Functional Insights
- Thiazole vs. Benzimidazole Cores : Thiazoles (e.g., target compound) offer greater synthetic flexibility for substitution, while benzimidazoles () provide enhanced planarity for DNA intercalation.
- Role of Methoxy Groups : The 4-methoxyphenyl group in the target compound and improves solubility and may modulate cytochrome P450 interactions, reducing metabolic degradation.
- Activity Gaps : While reports IC₅₀ values for thiazole derivatives, data for benzodioxole-containing analogs (target compound, ) are lacking, highlighting a need for targeted assays.
Biological Activity
N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a benzodioxole moiety, and a methoxyphenyl group. The synthesis typically involves multiple steps, including the formation of the thiazole ring through cyclization reactions and subsequent amide coupling to introduce the benzodioxole structure. Key reagents include carbodiimides for coupling reactions and various solvents to optimize yield and purity.
This compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing methoxy groups have shown efficacy against various bacterial strains due to their ability to penetrate bacterial membranes and inhibit growth .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by inhibiting key signaling pathways associated with cell survival and proliferation. This effect is likely mediated through its interaction with specific protein targets within cancer cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Study : A study demonstrated that a methoxy-substituted thiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria with an IC50 value of 10 µM .
- Anti-inflammatory Research : In vitro assays showed that similar compounds reduced the expression of inflammatory markers in macrophages by up to 50% when treated with concentrations ranging from 5 to 20 µM .
- Anticancer Activity : A recent study reported that a thiazole-based compound induced apoptosis in breast cancer cells at concentrations as low as 15 µM, highlighting its potential as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
